molecular formula C10H13BrS B1272083 1-Bromo-4-(tert-butylsulfanyl)benzene CAS No. 25752-90-3

1-Bromo-4-(tert-butylsulfanyl)benzene

Cat. No. B1272083
CAS RN: 25752-90-3
M. Wt: 245.18 g/mol
InChI Key: WHWRWEGAKBALHO-UHFFFAOYSA-N
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Description

1-Bromo-4-(tert-butylsulfanyl)benzene is a compound that serves as a precursor or intermediate in various chemical syntheses. It is characterized by the presence of a bromine atom and a tert-butylsulfanyl group attached to a benzene ring. This compound's derivatives and related structures have been explored in several studies, which have provided insights into their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of organoselenium compounds derived from a related structure, 1-bromo-4-tert-butyl-2,6-di(formyl)benzene, has been described, where nucleophilic substitution of bromine using selenolates as nucleophiles was employed to obtain a series of monoselenides . Another study presented the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene, which is structurally similar to 1-Bromo-4-(tert-butylsulfanyl)benzene, using standard characterization techniques such as NMR and IR spectroscopy . Additionally, the Friedel–Crafts-type alkylation method has been applied to bromodifluoro(phenylsulfanyl)methane, which is a related compound, to yield various products including thioesters and benzophenones .

Molecular Structure Analysis

X-ray crystallography has been extensively used to determine the molecular structure of related bromo-substituted benzene derivatives. For instance, the crystal structure of 1-(2-pyridiniomethyl)-2,4-bis(phenylsulfonyl)benzene bromide was investigated, revealing strong interionic hydrogen bonds . Similarly, the structures of several bromo- and bromomethyl-substituted benzenes were analyzed, highlighting various interactions such as C–H···Br, C–Br···Br, and C–Br···π .

Chemical Reactions Analysis

The reactivity of bromo(methylsulfanyl)benzenes has been studied using toluene dioxygenase-mediated oxidation, which resulted in the formation of new metabolites with determined absolute configurations . This indicates that bromo-substituted benzene compounds can undergo biocatalytic transformations, which could be relevant for the chemical reactions of 1-Bromo-4-(tert-butylsulfanyl)benzene.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-substituted benzene derivatives can be inferred from their structural characteristics and the interactions they exhibit. For example, the crystal structure analysis of bromo-substituted benzenes has revealed the presence of various non-covalent interactions that can influence the compound's physical properties, such as solubility and melting point . The chemical properties, such as reactivity and stability, can be affected by the presence of the bromine atom, which is a good leaving group in nucleophilic substitution reactions, as demonstrated in the synthesis of organoselenium compounds .

Scientific Research Applications

Multi-Coupling Reagent Applications

1-Bromo-4-(tert-butylsulfanyl)benzene has been explored as a precursor in multi-coupling reactions. For example, 3-bromo-2-(tert-butylsulfonyl)-1-propene reacts with various electrophiles in the presence of zinc, leading to unsaturated sulfones, which can then react with nucleophiles to yield highly functionalized sulfones. These compounds can be transformed into enones or dienones, making 1-bromo-4-(tert-butylsulfanyl)benzene a versatile multi-coupling reagent (Auvray, Knochel, & Normant, 1985).

Building Blocks in Molecular Electronics

This compound serves as a valuable building block in the synthesis of molecular wires, particularly in the field of molecular electronics. For instance, 4-bromophenyl tert-butyl sulfide, a related compound, has been used as a precursor for various oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, highlighting the potential of 1-bromo-4-(tert-butylsulfanyl)benzene in this domain (Stuhr-Hansen et al., 2005).

Catalytic Properties

1-Bromo-4-(tert-butylsulfanyl)benzene derivatives are also significant in the synthesis of catalytically active compounds. For instance, sulfur-containing palladacycles derived from orthopalladation of related compounds have been synthesized and demonstrate promising catalytic properties (Dupont et al., 2001).

Application in Fluorescence Properties

Compounds derived from 1-bromo-4-(tert-butylsulfanyl)benzene show interesting fluorescence properties. For example, 1-bromo-4-(2,2-diphenylvinyl)benzene, synthesized through reactions involving related compounds, has shown noteworthy photoluminescence properties, both in solution and solid-state, which could be leveraged in optical applications (Liang Zuo-qi, 2015).

Synthetic Strategies and Reactivity

1-Bromo-4-(tert-butylsulfanyl)benzene is instrumental in synthesizing structurally complex molecules. Studies on the reactivity of related bromo compounds with lithium and other reagents have provided insights into synthesis strategies and the behavior of these compounds in various conditions, which can be applied to 1-bromo-4-(tert-butylsulfanyl)benzene (Bailey, Luderer, & Jordan, 2006).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

1-bromo-4-tert-butylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrS/c1-10(2,3)12-9-6-4-8(11)5-7-9/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWRWEGAKBALHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377235
Record name 1-bromo-4-(tert-butylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(tert-butylsulfanyl)benzene

CAS RN

25752-90-3
Record name 1-bromo-4-(tert-butylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Schneider, M Füser, M Bolte, A Terfort - researchgate.net
All chemicals were commercial materials of the highest available purity (analytical grade), and they were used as received. 1-Bromo-(4-tert.-butylsulfanyl) benzene was synthesized …
Number of citations: 0 www.researchgate.net
S Schneider, M Füser, M Bolte, A Terfort - Electrochimica Acta, 2017 - Elsevier
Four different 4-(pyrrol-1-yl)-benzenethiol derivatives with/without methyl groups in the 2,5-position of the pyrrole ring and the 3,5-position of the phenyl ring as well as 4-(carbazole-9-yl)-…
Number of citations: 18 www.sciencedirect.com
S Täubert - 2015 - core.ac.uk
Structure determination is one of the most fundamental fields of research, as it provides insights in biological systems and their mechanisms. Therein, NMR spectroscopy is an essential …
Number of citations: 5 core.ac.uk
JD Charrier, SJ Durrant… - …, 2011 - pstorage-acs-6854636.s3 …
… To a solution of 1-bromo-4-tert-butylsulfanyl-benzene (3.8 g, 16 mmol) (Synth Commun, 33(4), 641646, 2003) in CH2Cl2 (38 mL) was added mCPBA (5.9 g, 34 mmol) at room …

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